6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
CAS No.: 451465-81-9
Cat. No.: VC4237630
Molecular Formula: C16H13ClN2OS
Molecular Weight: 316.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 451465-81-9 |
|---|---|
| Molecular Formula | C16H13ClN2OS |
| Molecular Weight | 316.8 |
| IUPAC Name | 6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C16H13ClN2OS/c1-10-2-4-11(5-3-10)9-19-15(20)13-8-12(17)6-7-14(13)18-16(19)21/h2-8H,9H2,1H3,(H,18,21) |
| Standard InChI Key | SSPCXNZRYWWYQP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
Introduction
Synthesis and Purification
The synthesis of similar quinazolinone compounds typically involves multi-step reactions, including cyclization and substitution reactions. For example, the synthesis of 6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves several key steps, emphasizing the importance of reaction conditions and purification techniques to achieve high yields of the desired compound.
Biological Activity and Potential Applications
Compounds similar to 6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one exhibit various biological activities, including potential therapeutic applications. The specific biological activity of this compound would require further investigation to establish its efficacy and mechanism of action.
| Potential Application | Description |
|---|---|
| Therapeutic Use | May exhibit activity against specific biological targets |
| Chemical Reactivity | Useful in synthetic chemistry due to its functional groups |
| Biological Studies | Interaction studies necessary to understand its mechanism of action |
Comparison with Similar Compounds
Similar compounds, such as 6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, have been studied for their biological activities. The presence of halogen substitutions (like chlorine and fluorine) can enhance biological activity compared to simpler analogs. The sulfanylidene group may provide distinct reactivity profiles not found in simpler quinazolinones.
| Compound | Molecular Formula | Key Features |
|---|---|---|
| 6-Chloro-3-[(4-Methylphenyl)methyl]-2-Sulfanylidene-1H-Quinazolin-4-One | Not specified | Chloro, methylphenylmethyl, sulfanylidene groups |
| 6-Chloro-3-[(4-Fluorophenyl)methyl]-2-Sulfanylidene-1H-Quinazolin-4-One | C18H12ClFN2OS | Chloro, fluorophenylmethyl, sulfanylidene groups |
| 6-Chloroquinazolinone | Basic quinazolinone structure | Lacks specific substituents |
Future Research Directions
Further research is needed to fully understand the properties and potential applications of 6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one. This includes detailed synthesis protocols, biological activity studies, and interaction analyses to elucidate its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume